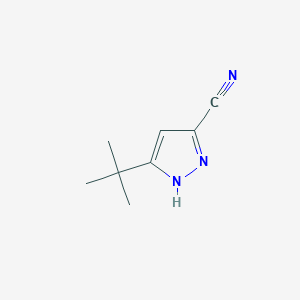

5-tert-butyl-1H-pyrazole-3-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

5-tert-butyl-1H-pyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADPOTOXWBEFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254713-47-7 | |

| Record name | 5-(tert-butyl)-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 5 Tert Butyl 1h Pyrazole 3 Carbonitrile Reactivity

Electrophilic and Nucleophilic Substitution Reactions of the Pyrazole (B372694) Ring

The pyrazole scaffold has defined regions of nucleophilic and electrophilic character. nih.gov The ring nitrogens and the C4 carbon are typically nucleophilic, while the C3 and C5 carbons are electrophilic. nih.govmdpi.com Consequently, electrophilic additions tend to occur at the C4 position or one of the nitrogen atoms, whereas nucleophilic attack is favored at the C3 and C5 positions. nih.gov

The N1 nitrogen of the pyrazole ring, bearing a hydrogen atom, can be readily deprotonated by a base to form a pyrazole anion. This anion is a potent nucleophile and readily reacts with various electrophiles, leading to N-substituted pyrazoles. chemicalbook.com The regioselectivity of this substitution is a critical aspect, often influenced by the substituents at the C3 and C5 positions.

Systematic studies on 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation, -arylation, and -heteroarylation can be achieved under basic conditions, for instance, using potassium carbonate in DMSO. acs.orglookchem.com The choice between substitution at N1 versus N2 is largely governed by steric hindrance. In the case of 5-tert-butyl-1H-pyrazole-3-carbonitrile, the bulky tert-butyl group at the C5 position sterically hinders the adjacent N1 atom. Therefore, alkylation or acylation reactions are expected to preferentially occur at the N1 position, which is adjacent to the less sterically demanding carbonitrile group.

Theoretical calculations and experimental observations consistently show that the C4 position of the pyrazole ring has the highest electron density. chemicalbook.comquora.com This electron-rich nature makes it the primary site for electrophilic aromatic substitution. chemicalbook.comquora.comrrbdavc.org Common electrophilic substitution reactions that pyrazoles undergo at the C4 position include nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation. scribd.com

For this compound, electrophiles will preferentially attack this C4 position. A common strategy for further functionalization involves the halogenation of the C4 position, which then allows for subsequent cross-coupling reactions, such as Suzuki couplings, to introduce a wide variety of substituents. nih.gov

The carbonitrile (CN) group at the C3 position is a versatile functional group that can participate in a variety of chemical transformations. Although specific studies on this compound are not detailed, the reactivity can be inferred from related cyanopyrazole compounds.

The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. It can also be reduced to an aminomethyl group. Furthermore, the carbonitrile group, in conjunction with an adjacent amino group (if present), can be a key synthon for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net For instance, polyfunctionalized pyrazoles containing a carbonitrile group are known to react with reagents like chloroacetyl chloride or participate in condensation reactions to build more complex molecular architectures. mdpi.com Multi-component reactions involving aldehydes, malononitrile (B47326), and a hydrazine (B178648) source are also a common strategy to synthesize pyrazoles bearing a carbonitrile group, which highlights the role of the nitrile as a key building block. rsc.org

Prototropic Tautomerism and its Influence on Reactivity

Tautomerism is a defining characteristic of N-unsubstituted pyrazoles, significantly impacting their structure, properties, and reactivity. nih.gov

For N-unsubstituted pyrazoles, a proton can reside on either of the two adjacent ring nitrogen atoms. This phenomenon is known as annular prototropic tautomerism. nih.govsmolecule.com In an unsubstituted pyrazole molecule, the two tautomeric forms are identical, and the proton rapidly interconverts between the N1 and N2 positions. mdpi.com

However, when the pyrazole ring is substituted at the C3 and C5 positions with different groups, as in this compound, the two possible tautomers are no longer identical and will have different stabilities. smolecule.com This leads to an equilibrium that favors one tautomer over the other. The position of this equilibrium is influenced by factors such as the electronic and steric nature of the substituents, as well as the solvent. nih.govdoaj.org

The presence of the bulky tert-butyl group plays a decisive role in the tautomeric equilibrium of this compound. Studies on similarly substituted pyrazoles have shown that bulky alkyl groups like tert-butyl, isopropyl, and methyl preferentially occupy the C5 position. nih.gov This preference is attributed to steric effects, where placing the larger group at C5 minimizes steric interactions. numberanalytics.com

This leads to a tautomeric equilibrium that strongly favors the this compound form over the 3-tert-butyl-1H-pyrazole-5-carbonitrile form. The dominant tautomer is the one where the bulky tert-butyl group is at position C5.

Table 1: Tautomeric Preference in 3(5)-Substituted Pyrazoles

| Substituent at C3/C5 | Preferred Position for Bulky/Specific Group | Favored Tautomer | Reference |

|---|---|---|---|

| tert-Butyl | C5 | 5-tert-Butyl Tautomer | nih.gov |

| Isopropyl | C5 | 5-Isopropyl Tautomer | nih.gov |

| Methyl | C5 | 5-Methyl Tautomer | nih.gov |

| Trifluoromethyl (CF₃) | C3 | 3-Trifluoromethyl Tautomer | nih.gov |

This pronounced tautomeric preference has significant consequences for the regioselectivity of subsequent reactions. For example, in an N-alkylation reaction, the incoming electrophile will predominantly react at the N1 position of the major tautomer (this compound). This occurs because the N1 nitrogen is adjacent to the sterically smaller carbonitrile group, making it more accessible than the N2 nitrogen, which is flanked by the bulky tert-butyl group. The steric hindrance imposed by the tert-butyl group effectively directs the reaction to the other nitrogen atom, ensuring high regioselectivity. numberanalytics.com

Cycloaddition and Annulation Reactions of Pyrazole Carbonitriles

The pyrazole ring, particularly when functionalized with a carbonitrile group, serves as a versatile scaffold for the construction of more complex heterocyclic systems through cycloaddition and annulation reactions. These reactions are fundamental in generating a diverse array of fused heterocycles, many of which are of significant interest in medicinal chemistry and materials science.

The presence of both a nitrile group and a reactive amino group (or a potential amino group after tautomerization) in aminopyrazole carbonitriles makes them ideal precursors for building fused ring systems.

Pyrazolo[1,5-a]pyrimidines: These bicyclic systems are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including acting as protein kinase inhibitors for targeted cancer therapy. researchgate.net The most common synthetic route involves the cyclocondensation of 5-aminopyrazoles with various bifunctional reagents. ekb.eg For instance, 5-amino-3-substituted-1H-pyrazole-4-carbonitriles can undergo regioselective condensation with nonsymmetrical dielectrophiles to yield substituted pyrazolo[1,5-a]pyrimidines. mdpi.com

A typical reaction involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent, such as an enaminone, in an acidic medium like acetic acid. ekb.egresearchgate.net The reaction proceeds through an initial Michael addition of the exocyclic amino group of the pyrazole to the enaminone, followed by cyclization and dehydration to form the fused pyrimidine (B1678525) ring. ekb.eg The regioselectivity of this reaction is often high, attributed to the greater nucleophilicity of the exocyclic primary amino group compared to the endocyclic nitrogen atom. researchgate.net Microwave-assisted synthesis has also been employed to produce these derivatives in excellent yields under solvent-free conditions. mdpi.comresearchgate.net

| Aminopyrazole Precursor | Reagent | Fused System Formed | Reference |

|---|---|---|---|

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Enamine of Acetylacetone (B45752) | Pyrazolo[1,5-a]pyrimidine | ekb.eg |

| 3-Amino-1H-pyrazole-4-carbonitrile derivatives | Nonsymmetrical dielectrophiles | Pyrazolo[1,5-a]pyrimidine | mdpi.com |

| 5-Aminopyrazoles | Arylpropenones (enaminones) | Pyrazolo[1,5-a]pyrimidine | ekb.egresearchgate.net |

Pyrano[2,3-c]pyrazoles: This class of fused heterocycles is efficiently synthesized through multi-component reactions (MCRs). A common approach involves the one-pot reaction of a pyrazolone (B3327878) (like 3-methyl-1H-pyrazol-5(4H)-one), an aldehyde, and malononitrile. researchgate.netmdpi.com These reactions can be catalyzed by various agents, including basic catalysts like piperidine (B6355638) or potassium t-butoxide, and can be promoted by conventional heating, microwave irradiation, or ultrasonication. nih.gov

The formation of the pyrano[2,3-c]pyrazole core generally proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of the pyrazolone enolate to the activated double bond of the arylidenemalononitrile, and subsequent intramolecular cyclization and tautomerization to yield the final product. mdpi.com Green chemistry approaches, such as using water as a solvent or solvent-free conditions, have been successfully applied to the synthesis of these compounds. mdpi.comnih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Ethyl acetoacetate, Hydrazine hydrate (B1144303), Aldehyde, Malononitrile | DABCO, Aqueous medium | Dihydropyrano[2,3-c]pyrazole | researchgate.net |

| Pyrazolone, Aldehyde, Malononitrile | Piperidine, Ethanol, Reflux | Pyrano[2,3-c]pyrazole | nih.gov |

| Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | Potassium t-butoxide, Methanol (B129727) | 4H-pyrano[2,3-c]pyrazoles | nih.gov |

| Pyrazolone, Arylidenemalononitrile | Solvent-free mixing | Pyrano[2,3-c]pyrazole | mdpi.com |

Pyrazolines, the partially reduced forms of pyrazoles, are key intermediates in many synthetic pathways. ias.ac.in They are often formed through the [3+2] cycloaddition reaction between a 1,3-dipole (like a nitrone or a diazoalkane) and a dipolarophile (an alkene). lp.edu.ua

The synthesis of pyrazoles themselves can proceed through a pyrazoline intermediate. A common method involves the condensation of α,β-unsaturated aldehydes or ketones with hydrazine. The resulting hydrazone can then cyclize to form a pyrazoline. organic-chemistry.org Subsequent oxidation of the pyrazoline ring yields the aromatic pyrazole. This oxidation can be achieved using various reagents, such as bromine, or more environmentally benign methods like heating in DMSO under an oxygen atmosphere. organic-chemistry.org

The reactivity of the nitrile group in pyrazole derivatives can also lead to transformations. For example, the nitrile can be hydrolyzed to a carboxamide or a carboxylic acid, or it can react with nucleophiles like hydroxylamine (B1172632) to form amidoximes, which can be further cyclized into oxadiazoles. ekb.egresearchgate.net

Redox Chemistry of this compound

The pyrazole ring is generally considered an aromatic system and is relatively resistant to both oxidation and reduction due to the potential loss of aromaticity. globalresearchonline.netpharmajournal.net However, the substituents on the ring can significantly influence its redox behavior.

The pyrazole nucleus is typically stable against oxidizing agents. globalresearchonline.net However, under specific conditions, oxidation can occur. For instance, the oxidation of pyrazole itself can lead to products like 4-hydroxypyrazole, a reaction that can be mediated by cytochrome P-450 systems in hepatocytes. nih.gov In synthetic chemistry, oxidation is more commonly employed to convert pyrazoline intermediates into the corresponding aromatic pyrazoles. organic-chemistry.org

For pyrazole carbonitriles, the nitrile group itself is generally inert to oxidation. The focus of oxidative reactions often involves other parts of the molecule or the pyrazole ring under forcing conditions. Electrochemical oxidation (anodic oxidation) has been explored as a method for the functionalization of pyrazoles, leading to C-H halogenation or thiocyanation, which proceeds via oxidation of the halide or thiocyanate (B1210189) followed by electrophilic attack on the pyrazole ring. nih.gov Furthermore, oxidation can induce N-N bond coupling in pre-formed metal complexes to synthesize the pyrazole ring itself. rsc.orgnih.gov

The pyrazole ring can be reduced, though it requires catalytic hydrogenation, typically using a metal catalyst. pharmajournal.net This process first yields pyrazolines and then, upon further reduction, pyrazolidines. globalresearchonline.net Both of these reduced forms are stronger bases than the parent pyrazole. pharmajournal.net

The nitrile group at the C3 position is a key functional group for reduction. It can be catalytically hydrogenated to an aminomethyl group (CH₂NH₂) using reagents like H₂/Raney Ni or reduced with metal hydrides such as lithium aluminum hydride (LiAlH₄). This transformation is valuable for introducing a primary amine functionality, which can be used for further derivatization, for example, in the synthesis of ligands or pharmacologically active molecules.

Comparative Reactivity Studies with Analogous Pyrazoles and Related Nitriles

The reactivity of this compound is influenced by the electronic and steric effects of its substituents.

Electronic Effects:

Nitrile Group (-CN): As a strong electron-withdrawing group, the nitrile at C3 deactivates the pyrazole ring towards electrophilic substitution. It directs electrophilic attack, if it occurs, primarily to the C4 position, which is the most electron-rich carbon in the pyrazole ring system. pharmajournal.net

tert-Butyl Group (-C(CH₃)₃): This is an electron-donating group through induction. It increases the electron density of the pyrazole ring compared to an unsubstituted pyrazole, which can partially offset the deactivating effect of the nitrile group. Its presence at C5 would particularly influence the reactivity of the adjacent N1 and C4 positions.

Steric Effects: The bulky tert-butyl group at the C5 position provides significant steric hindrance. This can influence the regioselectivity of reactions, potentially blocking or slowing down reactions at the adjacent N1 position. For example, in N-alkylation or N-acylation reactions, the steric bulk might favor reaction at the less hindered N2 atom if the N1 position is protonated.

Comparison with Analogues:

Compared to 5-phenyl-1H-pyrazole-3-carbonitrile: The tert-butyl group is purely electron-donating by induction, whereas a phenyl group can have both inductive (withdrawing) and resonance (donating or withdrawing, depending on substitution) effects. The phenyl group is less sterically demanding than the tert-butyl group.

Compared to pyrazole-3-carbonitrile: The presence of the tert-butyl group in the target molecule makes the ring more electron-rich and thus potentially more reactive towards electrophiles than the unsubstituted analogue, although the steric hindrance is a competing factor.

Computational Chemistry and Theoretical Studies on 5 Tert Butyl 1h Pyrazole 3 Carbonitrile

Electronic Structure Elucidation and Characterization

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods allow for a detailed characterization of orbital energies, electron distribution, and molecular geometry.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the ground state properties of molecules like 5-tert-butyl-1H-pyrazole-3-carbonitrile. mdpi.comnih.gov Methods such as the B3LYP hybrid functional combined with a suitable basis set (e.g., 6-31G(d) or 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and calculate electronic properties. nih.govresearchgate.net

Ab initio methods are calculations based directly on quantum mechanical first principles, without the inclusion of experimental data. Møller–Plesset (MP) perturbation theory is a prominent post-Hartree-Fock ab initio method used to improve upon the Hartree-Fock approximation by incorporating electron correlation effects. wikipedia.orgchemeurope.com

The most common level, second-order Møller–Plesset perturbation theory (MP2), provides a significant correction for electron correlation and is a standard method for calculating the electronic structure of small to medium-sized molecules. wikipedia.orgsmu.edu Higher-order calculations like MP3 and MP4 can offer further refinement but come with a substantial increase in computational cost. chemeurope.comarxiv.org These methods refine the electronic energy and can provide a more accurate description of the molecule's properties compared to standard DFT or Hartree-Fock methods. smu.edu However, specific studies applying Møller–Plesset perturbation theory to refine the electronic structure of this compound have not been identified in the reviewed literature.

Analysis of Reactivity Descriptors

Global reactivity descriptors derived from DFT calculations provide a quantitative framework for predicting the chemical behavior of a molecule. mdpi.comresearchgate.net These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) or from the ionization potential and electron affinity. mdpi.comijarset.com

The Ionization Potential (I) is the energy required to remove an electron from a molecule, while the Electron Affinity (A) is the energy released when an electron is added. researchgate.net Within the framework of Koopmans' theorem, these can be approximated using the energies of the frontier orbitals: ijarset.com

I ≈ -E_HOMO

A ≈ -E_LUMO

These values are fundamental in assessing a molecule's ability to donate or accept electrons in a chemical reaction. osti.govopenmx-square.org

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

Electronegativity (χ) describes an atom's or molecule's tendency to attract electrons. The chemical potential (μ) is the negative of electronegativity and represents the escaping tendency of electrons from an equilibrium system. irjweb.com They are calculated as follows: ijarset.com

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ = -(I + A) / 2

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Data not available |

| Chemical Potential (μ) | -χ | Data not available |

These descriptors further quantify a molecule's reactivity.

Chemical Hardness (η) measures the resistance to a change in electron distribution or charge transfer. scirp.org Hard molecules have a large HOMO-LUMO gap. ijarset.com

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. researchgate.net

Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts the maximum possible electronic charge from the environment. ijarset.com

Nucleophilicity refers to the ability of a molecule to donate electrons. While several nucleophilicity indices exist, a common one is based on the HOMO energy. Pyrazole (B372694) rings are generally considered electron-rich, nucleophilic systems. researchgate.netmdpi.com

The formulas for these descriptors are:

Hardness (η) = (I - A) / 2 ijarset.com

Softness (S) = 1 / η researchgate.net

Electrophilicity (ω) = μ² / (2η) ijarset.com

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Chemical Softness (S) | 1 / η | Data not available |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available |

| Nucleophilicity | Generally high for pyrazoles | Data not available |

Conformational Analysis and Stability Investigations

Computational analysis of this compound focuses significantly on the phenomenon of annular tautomerism, a characteristic feature of NH-pyrazoles. This involves the migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring, leading to two primary tautomeric forms: this compound and 3-tert-butyl-1H-pyrazole-3-carbonitrile. Theoretical methods, particularly Density Functional Theory (DFT), are employed to determine the geometries and relative stabilities of these tautomers.

In related substituted pyrazoles, studies have shown that one tautomer is often more stable than the other. For instance, calculations on 1H-pyrazole-3-(N-tert-butyl)-carboxamide indicated that the 3-substituted tautomer is more stable than the 5-substituted form by 3.0 kJ mol⁻¹. sci-hub.se The stability is influenced by a delicate balance of steric and electronic effects imparted by the substituents on the pyrazole ring. The bulky tert-butyl group and the electron-withdrawing carbonitrile group in this compound are expected to play a crucial role in dictating the preferred tautomeric form by influencing the electron distribution and steric environment of the pyrazole core.

The conversion between the tautomers of this compound occurs via an intramolecular proton transfer. Computational chemistry allows for the calculation of the potential energy surface for this transfer, identifying the transition state and determining the energetic barrier (activation energy). This barrier is a critical parameter for understanding the kinetics of the tautomerization process.

Theoretical studies on similar heterocyclic systems have shown that electron-donating groups can strengthen intramolecular hydrogen bonding in an excited state, leading to a lowering of the proton transfer barrier. researchgate.net For pyrazoles, DFT calculations are a standard method to model this process. In the case of 1H-pyrazole-3-(N-tert-butyl)-carboxamide, the energy difference between the two tautomers was calculated to be 5.4 kJ mol⁻¹ at 293 K, which corresponds to a tautomeric equilibrium constant (KT) of 9.0. sci-hub.se A similar computational approach for this compound would involve mapping the reaction coordinate for the proton transfer from N1 to N2 to locate the transition state structure and calculate its energy relative to the ground-state tautomers.

Table 1: Tautomer Stability in a Related Pyrazole Derivative Data for 1H-pyrazole-3-(N-tert-butyl)-carboxamide

| Tautomer | Relative Stability (kJ mol⁻¹) | Predicted Population (293 K) |

|---|---|---|

| 3-(tert-butylcarboxamido)pyrazole | 0 (More stable) | 90% |

| 5-(tert-butylcarboxamido)pyrazole | 3.0 | 10% |

This table illustrates the calculated energy differences and resulting tautomer populations for a structurally related compound, as determined by DFT calculations and NMR spectroscopy. sci-hub.seresearchgate.net

The tautomeric equilibrium of pyrazoles can be significantly influenced by the surrounding environment, particularly the solvent. nih.gov While gas-phase calculations provide intrinsic stabilities, explicit and implicit solvent models are necessary to simulate behavior in solution. Polar solvents can stabilize one tautomer over another through dipole-dipole interactions and hydrogen bonding. nih.gov

For example, studies on 1H-pyrazole-3-(N-tert-butyl)-carboxamide revealed that while one tautomer exists exclusively in the solid state, both are present in solution, with the ratio depending on temperature. sci-hub.seresearchgate.netnih.gov This highlights the crucial role of intermolecular interactions. Explicit solvent models, where individual solvent molecules are included in the calculation, can simulate specific hydrogen bonds between the pyrazole's NH or nitrogen lone pairs and the solvent. These interactions can alter the relative energies of the tautomers and the barrier for proton transfer. In the solid state, pyrazole derivatives often form hydrogen-bonded chains or dimers, which can lock the molecule into a specific tautomeric form. sci-hub.seresearchgate.net Computational models must account for these intra- and intermolecular hydrogen bonds to accurately predict the dominant tautomer in a given phase. researchgate.netmdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface, researchers can map the entire reaction pathway from reactants to products, identifying intermediates and, crucially, transition states.

The synthesis of substituted pyrazoles, for instance, often proceeds through electrophilic cyclization of precursors like α,β-alkynic hydrazones. nih.gov Theoretical modeling of such a reaction for the synthesis of this compound would involve:

Geometry Optimization: Calculating the minimum energy structures of reactants, intermediates, and products.

Transition State Searching: Locating the highest energy point along the lowest energy path connecting a reactant/intermediate to the next species. This saddle point structure represents the transition state.

Frequency Analysis: Performing calculations to confirm the nature of the stationary points. A stable species (reactant, product) will have all real vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

This detailed modeling provides deep insights into the reaction's feasibility, kinetics, and the origins of its regioselectivity, which are often difficult to determine through experimental means alone. nih.gov

Steric and Electronic Effects of the tert-Butyl Substituent on Molecular Properties and Reactivity

The tert-butyl group at the C5 position profoundly influences the properties and reactivity of the pyrazole ring through a combination of steric and electronic effects.

Electronic Effects: The tert-butyl group is a weak electron-donating group through induction and hyperconjugation. This donation of electron density increases the electron richness of the pyrazole ring, which can impact its reactivity. For instance, increased electron density can make the ring more susceptible to electrophilic attack. Studies on other aromatic systems have shown that tert-butyl groups can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which affects the molecule's properties as an electron acceptor. nih.gov The electron-donating nature of the tert-butyl group also influences the acidity of the N-H proton and the basicity of the sp² nitrogen atom, thereby affecting hydrogen bonding strength and tautomeric equilibrium.

Table 2: Summary of tert-Butyl Substituent Effects

| Effect Type | Description | Consequence for this compound |

|---|---|---|

| Steric | Large spatial volume. | Hinders access to N1 and C4 positions, directing reactivity. numberanalytics.com Influences molecular conformation and crystal packing. rsc.org |

| Electronic | Weak electron-donating (inductive effect, hyperconjugation). | Increases electron density of the pyrazole ring. Modulates acidity/basicity of nitrogen atoms. May raise LUMO energy level. nih.gov |

Spectroscopic Characterization Methodologies in Pyrazole Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

¹H NMR Spectral Analysis for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the different types of protons present in a molecule and their immediate chemical environment. For 5-tert-butyl-1H-pyrazole-3-carbonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group, the pyrazole (B372694) ring, and the N-H proton.

The protons of the tert-butyl group are chemically equivalent and therefore should appear as a sharp singlet. Due to the electron-donating nature of the tert-butyl group, this signal is expected in the upfield region of the spectrum. The pyrazole ring has one proton at the C4 position, which would typically appear as a singlet in the aromatic region. The chemical shift of this proton is influenced by the electronic effects of the adjacent nitrile and tert-butyl groups. The N-H proton of the pyrazole ring is expected to show a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding.

Based on data from similar pyrazole structures, the expected chemical shifts are summarized in the table below.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| tert-butyl (9H) | ~1.3 | Singlet |

| Pyrazole C4-H (1H) | ~6.7 | Singlet |

| Pyrazole N-H (1H) | Variable (Broad) | Singlet |

Note: This is a predictive table based on analogous compounds.

¹³C NMR Spectral Analysis for Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the carbon atoms of the tert-butyl group (both the quaternary and the methyl carbons), the three carbon atoms of the pyrazole ring (C3, C4, and C5), and the carbon of the nitrile group. The chemical shifts of the pyrazole ring carbons are indicative of their electronic environment within the heterocyclic aromatic system. The nitrile carbon typically appears in a characteristic downfield region.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| tert-butyl (CH₃) | ~30 |

| tert-butyl (quaternary C) | ~32 |

| Pyrazole C4 | ~105 |

| Nitrile (CN) | ~115 |

| Pyrazole C3 | ~140 |

| Pyrazole C5 | ~160 |

Note: This is a predictive table based on analogous compounds.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for unambiguously assigning signals and confirming the connectivity of the molecule.

COSY: This experiment would show correlations between coupled protons. However, in this compound, with its isolated proton environments, significant COSY correlations are not expected.

HSQC: This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC: This is a particularly powerful technique for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the tert-butyl protons and the C5 and quaternary carbon of the tert-butyl group would be expected. The pyrazole C4-H proton would show correlations to C3 and C5 of the pyrazole ring.

NOESY: This technique can provide information about the spatial proximity of atoms. For a relatively rigid structure like this, NOESY can help confirm through-space interactions, for example, between the tert-butyl protons and the C4 proton of the pyrazole ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C≡N, and C=N bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 (broad) |

| C-H (tert-butyl) | Stretching | 2900-3000 |

| C≡N (nitrile) | Stretching | 2220-2260 |

| C=N (pyrazole ring) | Stretching | 1500-1600 |

| C-H (pyrazole ring) | Bending | 800-900 |

Note: This is a predictive table based on analogous compounds.

The presence of a sharp, strong absorption band around 2230 cm⁻¹ would be a clear indication of the nitrile functional group. The broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the pyrazole ring, with its broadness attributed to hydrogen bonding.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a compound. The molecular formula for this compound is C₈H₁₁N₃, with a calculated molecular weight of approximately 149.19 g/mol . biosynth.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, the analyte is ionized from a solution, and the resulting spectrum often shows the protonated molecule [M+H]⁺. For this compound, the ESI-MS spectrum would be expected to show a prominent peak at m/z 150.19, corresponding to the [C₈H₁₁N₃ + H]⁺ ion.

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 150.19 | Protonated molecule |

| [M-CH₃]⁺ | 134.16 | Loss of a methyl radical |

| [M-C₄H₉]⁺ | 93.07 | Loss of a tert-butyl radical |

Note: This is a predictive table of possible fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile compounds like this compound. In this method, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound (C₈H₁₁N₃), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight of 149.19 g/mol . biosynth.com The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. A prominent fragmentation pathway would involve the loss of a methyl group (•CH₃) from the tert-butyl substituent, a characteristic cleavage for this group, leading to a stable tertiary carbocation. This would produce a significant peak at m/z 134 (M-15). Subsequent fragmentation could involve the loss of other neutral molecules or radicals. The analysis of these fragments provides conclusive evidence for the compound's structure.

Table 1: Predicted EI-MS Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Lost Neutral/Radical |

| 149 | Molecular Ion [M]⁺ | - |

| 134 | [M - CH₃]⁺ | •CH₃ |

| 122 | [M - HCN]⁺ | HCN |

| 93 | [M - C₄H₈]⁺ | C₄H₈ |

| 57 | [C(CH₃)₃]⁺ | C₄H₄N₃• |

This table is predictive and based on common fragmentation patterns for tert-butyl and pyrazole moieties.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details. For pyrazole derivatives, it is particularly crucial for understanding the intermolecular forces that govern their solid-state properties. ejournal.by

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds, a common feature in pyrazole chemistry. researchgate.netsemanticscholar.org The pyrazole ring contains both a hydrogen bond donor (the N-H group) and acceptors (the sp²-hybridized nitrogen atom and the nitrile nitrogen). This allows for the formation of robust hydrogen-bonding networks.

Analysis of Atomic Disorder and Tautomeric Forms in the Solid State

Pyrazole systems can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring (annular tautomerism). nih.gov For an unsymmetrically substituted pyrazole like this compound, two tautomers are possible: this compound and 3-tert-butyl-1H-pyrazole-5-carbonitrile.

X-ray crystallography is instrumental in identifying which tautomer is present in the solid state. nih.govfu-berlin.de By precisely locating the hydrogen atom on one of the ring nitrogens, the predominant or exclusive tautomeric form in the crystal lattice can be determined. sci-hub.se Studies on related pyrazoles have shown that often a single tautomer is overwhelmingly favored in the solid state, leading to a well-ordered crystal structure. nih.gov However, in some cases, atomic disorder can be observed where the proton is statistically distributed over the two nitrogen atoms, indicating the co-existence of both tautomers within the crystal. nih.gov The specific tautomer stabilized in the solid state is influenced by the electronic effects of the substituents and the optimization of intermolecular interactions, particularly hydrogen bonding. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification and purity analysis of synthesized compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water.

The compound is separated from impurities based on its hydrophobicity. A highly pure sample will exhibit a single major peak in the chromatogram at a characteristic retention time. By integrating the peak area, the purity can be quantified, often in conjunction with a detector like a UV-Vis spectrophotometer, which is effective due to the chromophoric nature of the pyrazole ring. The use of HPLC-grade solvents is crucial for accurate results. semanticscholar.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. The principles of separation remain the same, and a reversed-phase method would be similarly applicable for this compound. UPLC is particularly advantageous for analyzing complex reaction mixtures where high resolving power is needed to separate closely related impurities from the main product, or for high-throughput analysis of multiple samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of pyrazole carbonitrile research, GC-MS provides crucial insights into the molecular weight and fragmentation patterns of analytes, facilitating structural elucidation and purity assessment. The hyphenation of gas chromatography, which separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase, with mass spectrometry, which fragments molecules and separates the resulting ions by their mass-to-charge ratio, creates a powerful analytical tool.

Detailed research findings from studies on related pyrazole derivatives offer a framework for understanding the expected GC-MS characteristics of this compound. The behavior of this compound in a GC-MS system is influenced by its volatility, thermal stability, and the fragmentation pathways dictated by its functional groups—namely the pyrazole ring, the tert-butyl group, and the nitrile group.

Challenges in the GC-MS analysis of some pyrazole derivatives, such as pyranopyrazoles, have been noted, particularly regarding their thermal degradation under typical measurement conditions. nist.govresearchgate.net To circumvent this, derivatization techniques, such as the preparation of trimethylsilyl (B98337) (TMS) derivatives, have been successfully employed to enhance thermal stability and produce characteristic mass spectra. nist.govresearchgate.net For a relatively stable compound like this compound, direct analysis is likely feasible, but derivatization remains a valuable option if thermal lability is observed.

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak (M⁺) corresponding to its molecular weight of 149.19 g/mol . biosynth.com The fragmentation pattern is expected to be dominated by cleavages characteristic of its constituent functional groups. A primary and highly probable fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to a stable tertiary carbocation. This is a common fragmentation pattern for tert-butyl substituted aromatic compounds, resulting in a prominent peak at m/z [M-15]⁺. researchgate.net

Further fragmentation of the pyrazole ring itself can occur through various pathways, including the loss of hydrogen cyanide (HCN) or rearrangements of the ring structure. researchgate.net The fragmentation of the pyrazole core can lead to a series of characteristic ions that help to confirm the presence of this heterocyclic system.

Below are tables detailing typical GC-MS parameters used in the analysis of related pyrazole compounds and the predicted mass spectral data for this compound based on established fragmentation patterns.

Table 1: Illustrative GC-MS Parameters for Pyrazole Derivative Analysis

| Parameter | Example Condition |

| Gas Chromatograph | Agilent 7890 or similar |

| Column | Restek Rxi-5Sil MS (30 m, 0.25 mm ID, 0.25 µm df) or equivalent |

| Injection Mode | Split or Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | LECO Pegasus GC-HRT, Shimadzu GCMS-QP 1000 EX, or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Mass Range | m/z 40-500 |

This table presents a generalized set of parameters and may be adjusted based on the specific instrumentation and analytical goals.

Table 2: Predicted Mass Spectral Fragmentation Data for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 149 | [C₈H₁₁N₃]⁺ | Molecular Ion (M⁺) |

| 134 | [C₇H₈N₃]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group; [M-15]⁺ |

| 107 | [C₆H₇N₂]⁺ | Subsequent loss of HCN from the [M-15]⁺ ion |

| 93 | [C₅H₅N₂]⁺ | Further fragmentation of the pyrazole ring |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

The relative abundances of these fragments would need to be determined through experimental analysis.

The comprehensive data obtained from GC-MS analysis is invaluable for the unambiguous identification of this compound in complex mixtures, for monitoring reaction progress during its synthesis, and for assessing the purity of the final product.

Applications of 5 Tert Butyl 1h Pyrazole 3 Carbonitrile and Its Derivatives in Advanced Organic Synthesis

Role as Building Blocks for Complex Heterocyclic Architectures

5-tert-butyl-1H-pyrazole-3-carbonitrile serves as a versatile precursor for the synthesis of a variety of complex heterocyclic structures. Its derivatives are particularly valuable in constructing fused pyrazole (B372694) systems and polysubstituted pyrazoles.

Synthesis of N-Acyl Pyrazoles

N-acyl pyrazoles are significant for their biological activities and as activated amides in organic synthesis. mdpi.com A common route to these compounds is the direct acylation of the pyrazole ring. nih.gov An eco-friendly approach involves the cyclocondensation of carbohydrazide (B1668358) derivatives with 1,3-diketones, which can be facilitated by methods such as ball milling, microwave catalysis, or ultrasonication. nih.gov For instance, the oxidative amidation of aldehydes with pyrazole, mediated by oxoammonium salts, provides a clean and efficient synthesis of N-acyl pyrazoles. mdpi.com This method has been successfully used to prepare (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone in high yield without the need for a solvent or an added base. mdpi.com

Construction of Fused Pyrazole Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-d]pyrimidines)

The fusion of pyrazole and pyrimidine (B1678525) rings results in compounds with significant biological potential. nih.gov this compound and its derivatives are key starting materials for these syntheses.

Pyrazolo[1,5-a]pyrimidines: These compounds can be synthesized through the regioselective condensation of 3-amino-1H-pyrazole-4-carbonitrile derivatives with non-symmetrical dielectrophiles. mdpi.com Microwave-assisted synthesis has been shown to be an effective method for preparing these derivatives. mdpi.comresearchgate.net The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with the enamine of acetylacetone (B45752) yields novel pyrazolo[1,5-a]pyrimidine-3-carbonitriles. ekb.eg Further reactions of these products can lead to more complex fused systems. ekb.eg

| Starting Material | Reagent(s) | Product | Reference |

| 3-amino-1H-pyrazole-4-carbonitrile derivatives | Non-symmetrical dielectrophiles | Substituted pyrazolo[1,5-a]pyrimidines | mdpi.com |

| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | New pyrazolo[1,5-a]pyrimidine-3-carbonitrile | ekb.eg |

| Amino pyrazole | Arylpropenones | 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | ekb.eg |

Pyrazolo[3,4-d]pyrimidines: These isomers are also of significant interest. The cyclization of an ortho-amino ester of a pyrazole with various nitriles can produce pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, with microwave irradiation improving yields and reaction times. nih.gov Another route involves reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with different alkylating agents. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| Ortho-amino ester of a pyrazole | Aliphatic/aromatic nitriles | Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives | nih.gov |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylating agents | New pyrazolo[3,4-d]pyrimidines | nih.gov |

Preparation of Triarylpyrazoles and Polysubstituted Pyrazoles

Polysubstituted pyrazoles are readily synthesized from 1,3-dicarbonyl compounds and hydrazines. jocpr.com Ionic liquids can serve as an efficient and environmentally friendly solvent for these reactions. jocpr.com A temperature-controlled, catalyst-free electrophilic cyclization offers a divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles. nih.gov One-pot, three-component coupling reactions also provide a straightforward route to 1,3,4-trisubstituted pyrazoles. researchgate.net

Synthesis of Pyrazolines and their Subsequent Derivatization

Pyrazolines, the reduced form of pyrazoles, are important intermediates in organic synthesis. csic.es They are often synthesized by the reaction of α,β-unsaturated carbonyl compounds with hydrazines. The mechanism of this reaction has been a subject of study, with evidence pointing towards a 6π-electrocyclization pathway. csic.es These pyrazolines can then be derivatized to introduce further functionality.

Ligand Design and Coordination Chemistry Applications

The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions. researchgate.net This property is exploited in the design of various chelating systems, most notably scorpionate ligands.

Synthesis of Scorpionate Ligands and Related Chelating Systems

Scorpionate ligands are versatile tripodal ligands that bind to a metal center in a facial manner, similar to a scorpion's grasp. core.ac.ukmdpi.com The prototypical scorpionate ligand is hydrotris(pyrazol-1-yl)borate (Tp). core.ac.uk The steric and electronic properties of these ligands can be tuned by introducing substituents onto the pyrazole rings. core.ac.uk

The synthesis of B-centered scorpionates typically involves the reaction of a pyrazole with a borohydride (B1222165) anion. core.ac.uk By using pyrazoles with bulky substituents, such as a tert-butyl group, new scorpionate ligands with specific coordination properties can be created. nih.govnih.gov These ligands form stable complexes with a variety of transition metals, including copper(II), zinc(II), and cadmium(II). nih.gov The resulting complexes have applications in catalysis and materials science. researchgate.net

| Ligand Type | Metal Ion(s) | Application(s) | Reference(s) |

| Hydrotris(pyrazol-1-yl)borate (Tp) and derivatives | Various transition metals | Catalysis, materials science | core.ac.ukmdpi.com |

| tert-butyl-tris(3-hydrocarbylpyrazol-1-yl)borate | Iron(III) | Coordination chemistry studies | nih.gov |

| Thallium(I) hydrotris(5-methyl-indazolyl)borate | Copper(II), Zinc(II), Cadmium(II) | Antioxidant complexes | nih.gov |

Formation of Metal Complexes with Transition Metals and Their Chemical Properties

Pyrazole derivatives are well-regarded as effective ligands in coordination chemistry, readily forming stable complexes with a variety of transition metals. researchgate.netnih.gov The nitrogen atoms in the pyrazole ring possess lone pairs of electrons that can coordinate to metal centers, making them excellent chelating agents. researchgate.netnih.gov The specific substituents on the pyrazole ring, such as the tert-butyl and carbonitrile groups in this compound, modulate the electronic properties and steric hindrance of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes.

Research has demonstrated the formation of complexes between various pyrazole derivatives and transition metals such as copper (Cu), zinc (Zn), cadmium (Cd), cobalt (Co), nickel (Ni), and iron (Fe). researchgate.netnih.gov For instance, a new pyrazole ligand, 3-tert-butyl-4-cyano pyrazole, which is an isomer of the title compound, has been synthesized and used to form octahedral complexes with Co(II) and Mn(II). researchgate.net In these complexes, the pyrazole ligands coordinate to the metal center, alongside water molecules or other anions like triflates. researchgate.net

The chemical properties of these complexes are diverse. The coordination geometry can vary significantly, from square-pyramidal to octahedral, depending on the metal ion and the steric demands of the pyrazole ligands. researchgate.netmdpi.com For example, Cu(II) complexes with pyrazole ligands have been observed to adopt square-pyramidal geometries. researchgate.net The presence of hydrogen bonding between the pyrazole N-H group, coordinated anions, and solvent molecules often plays a crucial role in the self-assembly and stabilization of the final supramolecular structure. nih.govmdpi.com These complexes have shown potential in catalysis and as antibacterial agents. nih.govnih.gov

Table 1: Examples of Transition Metal Complexes with Substituted Pyrazole Ligands

| Metal Ion | Pyrazole Ligand | Coordination Geometry | Reference |

| Co(II) | 3-tert-butyl-4-cyano pyrazole | Octahedral | researchgate.net |

| Mn(II) | 3-tert-butyl-4-cyano pyrazole | Octahedral | researchgate.net |

| Cu(II) | 3,4,5-trimethyl-1H-pyrazole | Square-pyramidal | researchgate.net |

| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Octahedral | nih.gov |

| Zn(II) | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Distorted trigonal pyramidal | mdpi.com |

Development of Novel Chemical Reagents and Catalysts based on the Pyrazole Scaffold

The pyrazole scaffold is a foundational element for designing novel chemical reagents and catalysts. mdpi.com Pyrazole derivatives are utilized as synthetic reagents in multicomponent reactions, which are efficient processes for building complex molecules in a single step. beilstein-journals.orgdovepress.com The unique structure of pyrazoles allows them to act as versatile building blocks in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.comekb.egmdpi.com

Furthermore, pyrazole-based compounds have been developed as highly efficient catalysts for various organic transformations. For example, novel nano-magnetic catalysts incorporating pyrazole derivatives have been engineered for the synthesis of other pyrazole carbonitriles. researchgate.net These heterogeneous catalysts offer advantages such as high efficiency, short reaction times, and easy recovery and reusability, aligning with the principles of green chemistry. researchgate.netresearchgate.net The catalytic activity is often centered around a metal ion, such as copper, which is supported by the pyrazole-containing ligand. researchgate.netresearchgate.net The substituents on the pyrazole ring are crucial for tuning the catalyst's activity and selectivity.

Functional Material Design and Synthetic Applications of Pyrazole Carbonitrile Derivatives

The unique photophysical and electronic properties of pyrazole derivatives make them attractive candidates for applications in materials science. jetir.org They have been incorporated into a range of functional materials, including fluorescent dyes, brightening agents, semiconductors, and organic light-emitting diodes (OLEDs). beilstein-journals.orgjetir.org The pyrazole ring can act as a core component of chromophores, and its derivatives can be designed to exhibit fluorescence, a property valuable for biological imaging and sensor development. jetir.org

Some pyrazole derivatives have also been investigated as corrosion inhibitors for metals. jetir.org The ability of the pyrazole nitrogen atoms to coordinate to metal surfaces allows them to form a protective layer, preventing degradation. jetir.org Additionally, the versatility of the pyrazole scaffold allows for its incorporation into more complex systems, such as grafting them onto the surface of multiwalled carbon nanotubes to create hybrid materials with enhanced properties, like antimicrobial activity. dovepress.com The synthetic accessibility and ease of functionalization of pyrazole carbonitriles make them valuable intermediates in the creation of these advanced materials. mdpi.com

Strategy in Scaffold Hopping and Molecular Hybridization for Chemical Diversification

In medicinal chemistry, scaffold hopping is a powerful strategy used to identify novel molecular frameworks with similar biological activity to a known active compound, but with improved properties such as potency, selectivity, or pharmacokinetics. dundee.ac.uk The pyrazole ring is a popular scaffold for this approach due to its ability to act as a bioisostere for other cyclic systems and its proven importance in a multitude of FDA-approved drugs. nih.govnih.gov A scaffold hopping strategy applied to pyrazole structures has led to the synthesis of new classes of pyrazoline derivatives that exhibit high selectivity for cannabinoid receptors (CB₂). nih.gov

Molecular hybridization is another key strategy for chemical diversification, which involves combining two or more distinct pharmacophores into a single hybrid molecule. mdpi.com This approach aims to create new compounds with a multi-target profile or enhanced activity. Pyrazole-tetrazole hybrids, for example, have been synthesized by combining the pyrazole and tetrazole rings, resulting in molecules with potent anti-inflammatory properties. mdpi.com The synthesis often involves the chemical modification of a functional group, such as the conversion of a nitrile group on the pyrazole ring into a tetrazole ring via cycloaddition with sodium azide. mdpi.com These strategies underscore the importance of the pyrazole scaffold as a versatile template for generating chemical diversity in the pursuit of new therapeutic agents. mdpi.commdpi.com

常见问题

Q. What stability assessments are critical for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。